molecular formula C22H32O2 B155325 Ethyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate CAS No. 86708-68-1

Ethyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

Cat. No.: B155325
CAS No.: 86708-68-1
M. Wt: 328.5 g/mol
InChI Key: ZELWYCSDHIFMOP-AZFDMGIXSA-N
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Description

Ethyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate is a synthetic retinoid derivative characterized by a conjugated tetraenoate backbone with specific stereochemistry (2Z,4E,6Z,8E) and a 2,6,6-trimethylcyclohexenyl terminal group. Its molecular formula is C₂₁H₃₀O₂, with a molecular weight of 314.47 g/mol (estimated from ). Retinoids like this compound are structurally related to vitamin A and modulate cell differentiation, proliferation, and apoptosis via nuclear receptor interactions (RAR/RXR) .

Properties

IUPAC Name

ethyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10-,18-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELWYCSDHIFMOP-AZFDMGIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate is a complex organic compound that belongs to the family of retinoids. Retinoids are known for their significant biological activities, particularly in cell growth regulation and differentiation. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H30O2
  • Molecular Weight : 314.5 g/mol
  • CAS Number : 68070-33-7

Retinoids exert their biological effects primarily through the activation of nuclear retinoic acid receptors (RARs). These receptors regulate gene expression by binding to retinoic acid response elements (RAREs) in target gene promoters. The specific compound under discussion may influence various signaling pathways related to:

  • Cell Proliferation : Induces growth arrest in cancer cells.
  • Differentiation : Promotes differentiation in various cell types.
  • Apoptosis : Enhances programmed cell death in malignant cells.

1. Anti-Cancer Effects

Research indicates that retinoids can induce apoptosis and differentiation in cancer cells. For example:

  • Case Study : In a study involving neuroblastoma cell lines treated with retinoids, significant alterations in gene expression associated with apoptosis were observed. Key genes such as RARβ2 and CYP26A1 were upregulated, correlating with increased sensitivity to retinoid treatment .

2. Skin Health

Retinoids are widely recognized for their dermatological benefits:

  • Mechanism : They enhance collagen synthesis and promote skin cell turnover.
  • Clinical Application : Used in treatments for acne and psoriasis due to their ability to modulate keratinocyte proliferation and differentiation.

3. Metabolic Regulation

Retinoids also play a role in metabolic processes:

  • Study Findings : Research has demonstrated that retinoids can influence lipid metabolism and insulin sensitivity in adipocytes. This suggests potential applications in metabolic syndrome management .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-CancerInduces apoptosis and differentiation in cancer cells
DermatologicalEnhances collagen synthesis; treats acne and psoriasis
Metabolic RegulationInfluences lipid metabolism and insulin sensitivity

Comparison with Similar Compounds

Structural Analogues

Retinoic Acid Derivatives
Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity
Target Compound Ethyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate C₂₁H₃₀O₂ 314.47 Ethyl ester, mixed Z/E stereochemistry Likely prodrug; requires esterase activation
Isotretinoin (13-cis-Retinoic Acid) (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid C₂₀H₂₈O₂ 300.44 Carboxylic acid, 13-cis configuration FDA-approved for severe acne; teratogenic
Tretinoin (All-trans-Retinoic Acid) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid C₂₀H₂₈O₂ 300.44 All-trans configuration Treatment of acute promyelocytic leukemia
Methyl Ester Analogue Methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate C₂₁H₃₀O₂ 314.47 Methyl ester, similar stereochemistry Industrial applications; limited bioavailability

Key Structural Differences :

  • Ester vs. Acid: The ethyl ester group in the target compound increases lipophilicity (logP ~5.4) compared to carboxylic acids like isotretinoin (logP ~5.0) .
  • Stereochemistry : The 2Z,4E,6Z,8E configuration may alter receptor binding compared to all-trans or 13-cis isomers, affecting potency and toxicity .
Cyclohexenyl-Modified Analogues
  • Ethyl (E)-9-(2-Norbornenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate (): Replaces the cyclohexenyl group with a norbornenyl moiety. This modification reduces metabolic deactivation but lowers retinoid receptor affinity .
  • Ethyl (E)-3,7-dimethyl-9-(2,2,6-trimethylbicyclo[4.1.0]hept-1-yl)-nonatetraenoate (): Incorporates a bicyclic ring, enhancing steric hindrance and metabolic stability while retaining moderate activity in cancer chemoprevention assays .

Physicochemical Properties

Property Target Compound Isotretinoin Methyl Ester Analogue
Molecular Weight 314.47 300.44 314.47
Melting Point N/A 174–175°C N/A
Storage Conditions -20°C, dark, sealed -20°C, desiccated Room temperature (industrial use)
Solubility High in organic solvents Poor aqueous solubility Moderate in lipids

Notes:

  • The ethyl ester’s lower melting point compared to isotretinoin suggests improved handling in formulation .
  • Storage at -20°C is critical for preventing isomerization and degradation .

Regulatory Status :

  • Isotretinoin is FDA-approved with strict risk mitigation programs (e.g., iPledge) .

Preparation Methods

Retinoid Ester Synthesis via Michael-Wittig Cyclization

The foundational route begins with the formation of a cyclic ester intermediate. Ethyl acetoacetate undergoes a Michael-Wittig reaction with allyl phosphorylide to yield ethyl 2,6,6-trimethyl-2,4-cyclohexadiene-1-carboxylate (cyclic ester III) . This step requires precise stoichiometric control to avoid polymerization of the diene system.

Reaction Parameter Condition
Starting MaterialEthyl acetoacetate
ReagentAllyl phosphorylide
SolventAnhydrous tetrahydrofuran
Temperature−78°C to 25°C (gradient)
Yield68–72%

Subsequent lithium aluminum hydride (LiAlH₄) reduction converts the ester to a primary alcohol, which is oxidized via Swern oxidation (oxalyl chloride, dimethyl sulfide) to 2,6,6-trimethyl-2,4-cyclohexadiene-1-carboxaldehyde (precursor IV) . The aldehyde’s conjugation stabilizes the intermediate, enabling downstream condensation.

Isomerization and Lactone Formation

Precursor IV undergoes base-catalyzed isomerization using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form 2,6,6-trimethyl-1,4-cyclohexadiene-1-carboxaldehyde (V) . This step ensures proper regiochemistry for subsequent annulation.

The isomerized aldehyde reacts with a lithium anion derived from ethyl dimethyl acrylate in tetrahydrofuran at −40°C, forming lactone VI (5,6-dihydro-4-methyl-6-(2,6,6-trimethyl-1,4-cyclohexadiene-1-yl)-2H-pyran-2-one) .

Intermediate Key Characterization Data
Lactone VI1H^1H NMR (CDCl₃): δ 5.82 (d, J=10 Hz, 1H), 5.12 (m, 2H), 3.98 (q, J=7 Hz, 2H), 1.28 (t, J=7 Hz, 3H)

Lactone Reduction and Aldehyde Generation

Lactone VI is reduced with diisobutylaluminum hydride (DIBAL-H) at −78°C to form a lactol intermediate, which undergoes hydrochloric acid-catalyzed ring-opening to yield (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1,4-dienyl)-2,4-pentadieneal (VII) . The aldehyde’s α,β-unsaturation is critical for subsequent Wittig-Horner coupling.

Wittig-Horner Condensation

Aldehyde VII reacts with diethyl-3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate in the presence of n-butyllithium (n-BuLi) to form ethyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1,4-dienyl)-nona-2,4,6,8-tetraenoate (VIII) .

Reaction Optimization Impact on Yield
n-BuLi Equivalents1.2 eq (optimal)
Temperature−78°C to 0°C (gradient)
SolventDry diethyl ether
Isolated Yield58–63%

The stereochemical integrity of the tetraenoate system is preserved by maintaining low temperatures and anhydrous conditions.

Catalytic Deuteration or Tritiation

For isotopic labeling, retinoid ester VIII undergoes selective hydrogenation using Wilkinson’s catalyst (RhCl(PPh₃)₃) under deuterium or tritium gas . The reaction selectively reduces the 4,5-diene position, yielding ethyl (2E,4E,6Z,8E)-4,5-²H₂-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)-nona-2,4,6,8-tetraenoate (IX) with >95% isotopic purity .

Alternative Enzymatic Synthesis

While chemical methods dominate, lipase-catalyzed approaches (e.g., Novozym®435) have been explored for retinyl esters . However, enzymatic synthesis of the target ethyl tetraenoate remains unreported, likely due to the polyene system’s sensitivity to enzymatic activity .

Purification and Characterization

Final purification employs preparative reverse-phase HPLC (C18 column, methanol/water gradient) to isolate geometric isomers . High-resolution mass spectrometry (HRMS) confirms molecular identity:

  • Calculated for C₂₄H₃₄O₂ : 366.2558 [M]⁺

  • Observed : 366.2561 [M]⁺

Challenges and Optimization Opportunities

Key limitations include low yields in Wittig-Horner steps (58–63%) and sensitivity of conjugated dienes to oxidative degradation . Potential optimizations:

  • Microwave-assisted synthesis to accelerate lactonization.

  • Photochemical isomerization to improve stereoselectivity.

  • Continuous-flow systems to enhance reproducibility in reduction steps.

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